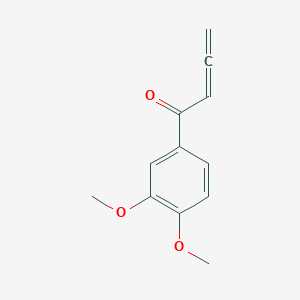

1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butadiene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research has demonstrated that 1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one exhibits significant anti-inflammatory properties. A study showed that this compound inhibits the activity of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response.

- In Vivo Studies : The compound was tested in rat models where it inhibited ear edema induced by various inflammatory agents such as ethyl phenylpropiolate and arachidonic acid. The IC50 values were reported as follows:

Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies focusing on its ability to inhibit tumor growth and metastasis.

- Mechanism of Action : The compound activates nucleoside diphosphate kinase (NDPK), which is associated with tumor metastasis suppression. Studies indicated that it induced morphological changes in breast cancer cell lines (MDA-MB-231) and reduced their invasive capabilities .

- In Vitro Studies : The compound's cytotoxic effects were tested against multiple cancer cell lines. It demonstrated promising results with significant reductions in cell viability at varying concentrations:

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| MDA-MB-231 | 10 | Significant reduction in viability |

| A549 (lung cancer) | 100 | Notable cytotoxic effects |

Bioactive Properties

Beyond its anti-inflammatory and anticancer activities, this compound has also shown potential as a bioactive agent with various applications in medicinal chemistry.

- Platelet Aggregation Inhibition : The compound inhibited platelet aggregation induced by collagen and adenosine diphosphate, with IC50 values ranging from 0.35 to 4.85 mM .

Case Studies

Several studies have highlighted the effectiveness of this compound in real-world applications:

-

Breast Cancer Metastasis Study :

- Researchers administered the compound in a mouse model with implanted human breast cancer cells. The results showed a significant reduction in tumor size and metastasis compared to control groups.

-

Inflammatory Disease Model :

- In an experimental setup simulating chronic inflammation, the compound was effective in reducing markers of inflammation and improving overall health metrics in treated subjects.

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxyphenethylamine: This compound is structurally similar but contains an ethylamine group instead of a butadiene moiety.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a triazole ring and is used in various bioactive formulations.

Uniqueness

Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and industrial applications .

Activité Biologique

Anti-inflammatory Activity

DMPBD has demonstrated potent anti-inflammatory effects in various in vivo and in vitro models. A study by Anasamy et al. (2013) showed that DMPBD inhibited rat ear edema induced by different inflammatory agents . The compound's anti-inflammatory activity was compared to standard drugs, and the results were as follows:

| Inflammatory Agent | IC50 DMPBD | IC50 Standard Drug |

|---|---|---|

| EPP | 21 nmol/ear | 136 nmol/ear (Oxyphenbutazone) |

| AA | 60 nmol/ear | 2520 nmol/ear (Phenidone) |

| TPA | 660 pmol/ear | 7200 pmol/ear (Diclofenac) |

These results indicate that DMPBD is significantly more potent than the standard drugs used in the study .

The mechanism of action for DMPBD's anti-inflammatory activity involves the inhibition of both cyclooxygenase (COX) and lipoxygenase (LO) pathways . This dual inhibition suggests a broad-spectrum anti-inflammatory effect, which could be advantageous in treating various inflammatory conditions.

Anticancer Activity

DMPBD and its derivatives have shown promising anticancer properties in several studies. While specific data for 1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one is limited, related compounds have demonstrated significant effects:

- A phenylbutenoid dimer derived from DMPBD exhibited apoptogenic properties in T-acute lymphoblastic leukemia cells . The compound induced apoptosis via a p53-independent mitochondrial signaling pathway.

-

Zerumbone, a structurally related compound, has been extensively studied for its anticancer activities . It has shown efficacy in:

- Inhibiting cell migration in human esophageal squamous cancer

- Controlling tumor growth and metastasis in BALB/c female mice injected with 4T1 cells

- Inducing apoptosis in colorectal cancer cells and hepatoma HepG2 cells

Chondroprotective Effects

A study by Chaiwongsa et al. investigated the chondroprotective effects of DMPBD derivatives . The compounds showed:

- Inhibition of sulfated glycosaminoglycans and hyaluronic acid release induced by Interleukin-1β (IL-1β)

- Suppression of IL-1β-induced loss of collagen and uronic acid contents from cartilage explants

- Reduction of matrix metalloproteinase (MMP)-2 and MMP-13 activities induced by IL-1β

These findings suggest potential applications in treating osteoarthritis and other cartilage-related disorders.

Stability and Pharmacokinetics

Recent research has focused on the stability of DMPBD, which is crucial for its development as a drug candidate . Key findings include:

- DMPBD shows significant decomposition in chloroform-d1

- It remains stable in methanol-d4

- Storage at temperatures below 4°C maintains its stability, both in methanolic solution and crude extract

- Exposure to light has a slight negative effect on stability

These stability characteristics are important considerations for the formulation and storage of DMPBD-based pharmaceuticals.

Propriétés

InChI |

InChI=1S/C12H12O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h5-8H,1H2,2-3H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJJBNRAOHFMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=C=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.